1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione
Description
The compound 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by:
- A 3-ethyl group at position 3 of the quinazoline core.
- A 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl substituent at position 1.
This structure combines the quinazoline-2,4-dione scaffold—a motif known for diverse biological activities—with a dihydroquinoline moiety, which may enhance lipophilicity and π-π stacking interactions in target binding.
Properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-22-20(26)16-10-4-6-12-18(16)24(21(22)27)14-19(25)23-13-7-9-15-8-3-5-11-17(15)23/h3-6,8,10-12H,2,7,9,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOALPYQFISRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the cyclocondensation of anthranilamide with an aldehyde, followed by further functionalization . Another approach involves the Povarov cycloaddition reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and green chemistry principles, such as β-cyclodextrin-SO3H-assisted reactions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as Lewis acids .
Major Products
The major products formed from these reactions include various substituted quinazoline and quinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. Studies have shown that derivatives of quinazoline can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that modifications to the quinazoline structure enhance its efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A series of derivatives were tested against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity. The structure-activity relationship (SAR) analysis suggested that the presence of the dihydroquinoline group is crucial for enhancing antimicrobial potency .
Neurological Applications
Recent studies suggest potential applications in neuropharmacology. Compounds similar to 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione have been evaluated for their neuroprotective effects in models of neurodegenerative diseases. Preliminary results indicate that these compounds can reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease .
Organic Electronics
The unique electronic properties of quinazoline derivatives make them suitable candidates for organic semiconductors. Research has shown that incorporating this compound into organic photovoltaic devices enhances charge mobility and overall efficiency .
Polymer Chemistry
In polymer science, this compound has been utilized as a building block for synthesizing novel polymers with specific functionalities. The incorporation of quinazoline units into polymer backbones has led to materials with improved thermal stability and mechanical properties .
Table 1: Summary of Biological Activities
Table 2: Material Properties
| Application Type | Material Type | Property Enhanced | Reference |
|---|---|---|---|
| Organic Electronics | Photovoltaic Device | Charge mobility increased | |
| Polymer Chemistry | Thermoplastic Polymer | Thermal stability improved |
Case Study 1: Anticancer Research
A recent study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives, including our compound, against several cancer cell lines. The results highlighted the role of structural modifications in enhancing anticancer activity, with specific focus on the dihydroquinoline moiety's contribution to apoptosis induction.
Case Study 2: Neuroprotective Effects
In an investigation published in Neuropharmacology, researchers assessed the neuroprotective effects of compounds similar to 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione using an Alzheimer's disease model. The study found that these compounds significantly reduced markers of oxidative stress and improved cognitive function in treated animals.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Functional Comparisons
Antibacterial Activity
- Compound 2e (Piperidine derivative) : Demonstrated potent antibacterial activity due to the piperidine group’s basicity, facilitating interaction with bacterial enzymes (e.g., DNA gyrase) .
- Compound 2f (Morpholine derivative) : Higher solubility from the morpholine oxygen likely improves bioavailability, but reduced steric bulk may lower target affinity compared to piperidine .
- Target Compound: The dihydroquinoline group may offer broader-spectrum activity via dual mechanisms (e.g., membrane disruption and enzyme inhibition), though this requires validation.
Antitumor/Anticancer Activity
- B17 () : The spirocyclic structure and difluoromethyl group confer selectivity against prostate cancer cells (IC₅₀ < 1 µM), likely through kinase inhibition or apoptosis induction .
- Triazine derivatives (8a–k, ) : Triazine rings enable DNA intercalation or topoisomerase inhibition, with IC₅₀ values ranging from 0.5–5 µM against HCT116 and HEP-G2 cells .
Physicochemical Properties
- Lipophilicity: The dihydroquinoline moiety in the target compound increases logP compared to morpholine/piperidine derivatives, favoring blood-brain barrier penetration but possibly reducing aqueous solubility.
- Solubility: The hydrochloride salt in 1-(2-aminoethyl)-3-methyl derivatives () achieves >50 mg/mL solubility, whereas the target compound’s neutral form may require formulation optimization .
Biological Activity
The compound 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione is a member of the quinazoline family and has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 312.38 g/mol. Its structure includes a quinazoline core fused with a dihydroquinoline moiety, which is known for various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds structurally similar to 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione have shown promising results in inhibiting cancer cell proliferation. A study reported that a related compound achieved an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating strong antiproliferative effects .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's. Research involving similar quinazoline derivatives has demonstrated their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in Alzheimer's pathology. For example, one derivative showed IC50 values of 0.28 µM for AChE inhibition and 0.91 µM for MAO-A inhibition .
The proposed mechanisms of action for 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione include:
- Enzyme Inhibition : Compounds with similar structures inhibit key enzymes involved in neurotransmitter degradation.
- Apoptosis Induction : Studies have shown that certain derivatives activate caspase pathways leading to apoptosis in cancer cells .
Study on Anticancer Activity
In a recent study published in Molecules, researchers synthesized several quinazoline derivatives and evaluated their anticancer properties against various cell lines. The most active compound demonstrated a significant increase in active caspase levels compared to controls, indicating a strong apoptotic effect .
Neuroprotective Study
A study focused on the neuroprotective effects of dihydroquinolines found that specific derivatives could effectively cross the blood-brain barrier (BBB) and showed no toxicity at concentrations below 12.5 µM. This suggests potential for treating neurodegenerative diseases without adverse effects .
Comparative Table of Biological Activities
Q & A
Q. How can reaction mechanisms (e.g., cyclization steps) be experimentally validated?
- Methodological Answer :
- Isotope tracing : Use ¹³C-labeled precursors to track carbon migration during cyclization.
- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures.
- Intermediate isolation : Quench reactions at timed intervals and characterize intermediates via MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
